2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-8-3-2-7-15(16)17(22)21-10-9-20-18(21)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLARUTZZEXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of 2-Chloro-4,5-Dihydro-1H-Imidazole
The foundational step in this route involves displacing a chlorine atom from 2-chloro-4,5-dihydro-1H-imidazole (2 ) with a (3-chlorophenyl)methylsulfanyl group. This reaction parallels methodologies observed in the synthesis of imidazo-triazole derivatives, where nucleophilic substitution at the C-2 position of 2-chloroimidazoline is facilitated by thiolate anions.
Procedure :
- 2-Chloro-4,5-dihydro-1H-imidazole (1.0 equiv) is dissolved in anhydrous dichloromethane.
- (3-Chlorophenyl)methanethiol (1.2 equiv) and triethylamine (2.0 equiv) are added under nitrogen atmosphere.
- The mixture is stirred at ambient temperature for 12–24 hours, monitored by TLC for completion.
- The product, 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole , is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Key Considerations :
Acylation with 2-Methoxybenzoyl Chloride
The secondary amine in the imidazoline ring is acylated using 2-methoxybenzoyl chloride, a reaction optimized in studies of imidazole hybrid molecules.
Procedure :
- 2-{[(3-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (1.0 equiv) is suspended in dry THF.
- 2-Methoxybenzoyl chloride (1.1 equiv) and DMAP (0.1 equiv) are added dropwise at 0°C.
- The reaction is warmed to room temperature and stirred for 6 hours.
- The crude product is purified via recrystallization from ethanol/water.
Mechanistic Insight :
- Acyl transfer proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, stabilized by the electron-withdrawing methoxy group.
Synthetic Route 2: Thiol Alkylation Followed by Acylation
Alkylation of 4,5-Dihydro-1H-Imidazole-2-Thiol
An alternative approach begins with 4,5-dihydro-1H-imidazole-2-thiol , which is alkylated using (3-chlorophenyl)methyl bromide. This method mirrors sulfonamide syntheses where thiols are alkylated under basic conditions.
Procedure :
- 4,5-Dihydro-1H-imidazole-2-thiol (1.0 equiv) is dissolved in methanol.
- (3-Chlorophenyl)methyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) are added.
- The mixture is refluxed for 8 hours, followed by solvent evaporation and extraction with ethyl acetate.
Yield Optimization :
Acylation of the Imidazoline Core
The acylation step mirrors Route 1, utilizing 2-methoxybenzoyl chloride under analogous conditions.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 58–62% | 50–55% |
| Reaction Time | 24–36 h | 20–28 h |
| Purification Complexity | Moderate | High |
| Side Products | <5% dimer | <10% disulfide |
Advantages of Route 1 :
- Higher yields due to fewer intermediate purification steps.
- Compatibility with moisture-sensitive reagents.
Advantages of Route 2 :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the trans configuration of sulfanyl groups and planarity of the imidazoline ring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group attached to the (3-chlorophenyl)methyl moiety is susceptible to nucleophilic substitution. For example:
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Reaction with alkyl halides : The sulfanyl group can undergo alkylation in the presence of alkyl halides (e.g., methyl iodide) under basic conditions, yielding thioether derivatives.
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Displacement by amines : Primary or secondary amines can displace the sulfanyl group, forming substituted amine derivatives. This reaction is typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Table 1: Example substitution reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Methylthio derivative | 78 |
| Amination | Piperidine, DCM, RT | Piperidinyl-substituted derivative | 65 |
Oxidation and Reduction
The dihydroimidazole ring and sulfanyl group participate in redox reactions:
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Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfanyl group to a sulfoxide or sulfone.
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Reduction : The imidazole ring can be reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), converting the dihydroimidazole to a fully saturated imidazolidine structure.
Table 2: Redox reaction outcomes
| Reaction | Reagent | Product | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 0°C | Sulfoxide derivative | Selective S-oxidation |
| Reduction | NaBH₄, MeOH, RT | Imidazolidine analog | Partial ring saturation |
Electrophilic Aromatic Substitution
The 2-methoxybenzoyl group undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted benzene ring.
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Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the aromatic ring, preferentially at electron-rich positions.
Cyclization and Rearrangement
Under acidic or thermal conditions, the compound participates in intramolecular cyclization:
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Formation of fused heterocycles : Heating in toluene with p-toluenesulfonic acid (PTSA) induces cyclization, generating tricyclic structures via C-N bond formation .
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Mechanistic pathway : The sulfanyl group acts as a leaving group, facilitating ring closure .
Biological Reactivity
While not a direct chemical reaction, the compound’s interactions with biological targets are noteworthy:
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Enzyme inhibition : The imidazole core chelates metal ions in enzyme active sites (e.g., cytochrome P450), inhibiting enzymatic activity.
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Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria, likely via disruption of cell wall synthesis.
Stability and Degradation
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pH-dependent hydrolysis : The compound undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the sulfanyl and methoxybenzoyl groups.
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Thermal stability : Decomposition occurs above 200°C, forming chlorinated aromatic byproducts.
Key Research Findings
-
Substitution reactions at the sulfanyl group proceed with moderate to high yields (65–78%) under optimized conditions.
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Oxidation to sulfone derivatives enhances metabolic stability but reduces solubility in aqueous media.
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Cyclization products exhibit improved bioavailability compared to the parent compound .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the studied compound, have demonstrated significant antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance its binding affinity to bacterial proteins, leading to increased antibacterial efficacy. For instance, studies have shown that the thioether group in similar compounds enhances their antibacterial activity against various strains of bacteria, including resistant strains .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases. The imidazole ring's structural similarity to histidine allows it to interact with inflammatory mediators effectively. Case studies have reported that imidazole derivatives can inhibit pro-inflammatory cytokines and reduce swelling in animal models .
Anticancer Potential
Research has highlighted the anticancer properties of imidazole derivatives. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines by disrupting cell cycle progression . The incorporation of the methoxybenzoyl group is believed to enhance its cytotoxicity through improved cellular uptake.
Case Studies
Pharmacological Mechanisms
The pharmacological mechanisms of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole primarily involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could act on specific receptors related to pain and inflammation pathways.
- Cell Cycle Arrest : Evidence suggests it can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit certain biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (QFM)
- Structure : Differs in the position of the chlorine atom (2-chlorophenyl vs. 3-chlorophenyl) and lacks the 2-methoxybenzoyl group.
- Applications: Not explicitly stated, but structurally similar to α2-adrenoceptor ligands like idazoxan .
B. MK017 (2-[(5-Chloro-3-isopropyl-2-methylphenyl)methyl]-4,5-dihydro-1H-imidazole hydrochloride)
- Structure : Features a bulkier 5-chloro-3-isopropyl-2-methylphenyl group instead of the 3-chlorobenzylthio and 2-methoxybenzoyl moieties.
- Pharmacology: Developed for stress urinary incontinence (SUI) therapy as an α1A-adrenoceptor agonist. The absence of a sulfanyl group in MK017 highlights the role of substituents in receptor subtype selectivity .
Functional Analogues
A. Tetrahydrozoline Hydrochloride
B. RX821002 (2-(2,3-Dihydro-2-methoxy-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride)
- Structure : Contains a benzodioxan-methoxy group instead of chlorophenyl or benzoyl substituents.
- Pharmacology: Preferentially blocks α2D-adrenoceptors, demonstrating how substituent electronics (methoxy vs. chloro) influence receptor subtype affinity .
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Property Comparison
Key Observations:
The 2-methoxybenzoyl moiety introduces hydrogen-bonding capacity, which could increase solubility relative to non-polar analogs like MK017 .
Biological Activity: Imidazolines with sulfanyl groups (e.g., QFM) are associated with α2-adrenoceptor interactions, suggesting the target compound may share similar mechanisms . The absence of a sulfonyl group (cf. : 1-(4-chlorophenylsulfonyl) derivative) may reduce metabolic stability but improve bioavailability .
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves several steps:
- Esterification : Starting from 4-chlorobenzoic acid, esterification with methanol forms the corresponding ester.
- Hydrazination : The ester undergoes hydrazination to yield a hydrazide.
- Cyclization : The hydrazide is cyclized to form the imidazole ring.
- Sulfonylation : The thiadiazole intermediate is converted into a sulfonyl chloride.
- Nucleophilic Substitution : Finally, nucleophilic substitution with 2-methoxybenzamide produces the target compound.
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiadiazole moieties exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the 3-chlorophenyl and methoxybenzamide groups may enhance antimicrobial activity due to increased lipophilicity and molecular interactions with bacterial membranes .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer potential. For instance, compounds structurally similar to our target have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves apoptosis induction via mitochondrial pathways and cell cycle arrest .
Antioxidant Effects
Studies have also highlighted the antioxidant properties of imidazole derivatives. The compound's ability to scavenge free radicals can be attributed to its structural features that allow electron donation, thus neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
The biological activity of this compound can be explained through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptor activity related to apoptosis or inflammation pathways.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Structure | Antiviral | Contains thiol group |
| N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide | Structure | Antibacterial | Oxadiazole ring enhances activity |
| This compound | Structure | Antimicrobial, anticancer, antioxidant | Dual functional groups enhance specificity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .
- Anticancer Activity : In vitro studies showed that the compound induced apoptosis in breast cancer cells (MCF-7) through mitochondrial dysfunction and activation of caspases .
Q & A
Q. How can the synthesis of this imidazole derivative be optimized for higher yield and purity?
Methodological Answer: Optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and use of statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. For example, imidazole derivatives with chloro- and methoxy-substituted aryl groups (as in this compound) often achieve higher yields in polar aprotic solvents like DMF or DMSO under reflux conditions . Purity can be improved via recrystallization using mixed solvents (e.g., ethanol/water) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC or HPLC is critical to identify intermediate byproducts .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Confirm regioselectivity of the 3-chlorophenyl and 2-methoxybenzoyl substituents. Aromatic protons in the 6.5–8.5 ppm range and dihydroimidazole ring protons (4.0–5.0 ppm) are diagnostic .
- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹ for the benzoyl group) and S-C stretching (~680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C18H16ClN2O2S) with <2 ppm error .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Screen against target-specific assays (e.g., enzyme inhibition for antimicrobial or anticancer activity). For example:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations . Include positive controls (e.g., doxorubicin) and solvent controls to validate results.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the sulfanyl group?
Methodological Answer: Contradictions (e.g., unexpected hydrolysis or oxidation) can be addressed via:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-C bond to predict stability under acidic/basic conditions .
- Molecular dynamics simulations : Model solvent effects on sulfanyl group reactivity. For instance, polar solvents may stabilize transition states in substitution reactions .
- Reaction path analysis : Use software like Gaussian or ORCA to map potential energy surfaces and identify competing pathways .
Q. What strategies mitigate regioselectivity challenges during functionalization of the dihydroimidazole core?
Methodological Answer: Regioselectivity in imidazole derivatives is influenced by electronic and steric factors:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 2-position .
- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for C-H activation at specific positions. For example, Pd(OAc)2 with ligands like phenanthroline enhances selectivity for C5 functionalization .
- Solvent effects : Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (acetonitrile) favor kinetic products .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog synthesis : Prepare derivatives with variations in the 3-chlorophenyl (e.g., 4-fluoro, 2-nitro) or 2-methoxybenzoyl (e.g., 2-ethoxy, unsubstituted) groups .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (Hammett σ, logP) with bioactivity data .
- Crystallography : Solve X-ray structures to link conformational flexibility (e.g., dihydroimidazole ring puckering) to activity .
Q. What experimental protocols address discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or compound purity:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for anticancer screening .
- Batch validation : Characterize each compound batch via NMR and HPLC (>95% purity) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell passage number or serum concentration .
Q. How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer:
- pH-dependent stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma stability : Assess metabolism in human plasma (37°C, 1–4 hours) with LC-MS to detect hydrolysis or oxidation products .
- Forced degradation studies : Expose to heat (60°C), light (UV-A), and oxidants (H2O2) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
